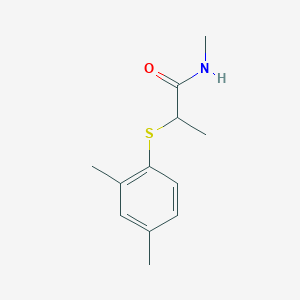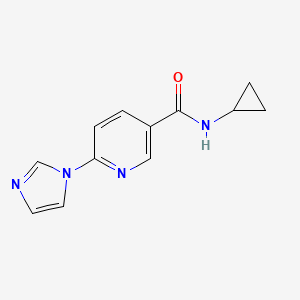
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrole carboxamides and has been studied for its mechanism of action and physiological effects. In
作用機序
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. The CB1 receptor is known to play a role in the regulation of pain, appetite, and mood. 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a reduction in pain sensitivity and other physiological effects.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its pain-reducing properties, 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been studied for its potential use in the treatment of obesity and metabolic disorders. The CB1 receptor is known to play a role in the regulation of appetite and energy metabolism. 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been shown to reduce food intake and body weight in animal models.
実験室実験の利点と制限
One of the main advantages of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide is its selectivity for the CB1 receptor. This allows for more targeted effects and reduces the risk of off-target effects. However, one limitation of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several areas of future research for 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide. One area of interest is its potential use in the treatment of drug addiction. The CB1 receptor is known to play a role in the reward pathway of the brain, and 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been shown to reduce drug-seeking behavior in animal models. Another area of research is the development of more soluble analogs of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide that can be administered more easily in experimental settings. Overall, 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide shows promise as a therapeutic agent in various fields of medicine and warrants further investigation.
合成法
The synthesis of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide involves the reaction of 4-chloro-1-methylpyrrole-2-carboxylic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide as a white solid with a melting point of 211-213°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been studied for its potential use in the treatment of various diseases. One of the main areas of research has been its application in the field of pain management. 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide acts as a selective antagonist of the cannabinoid type 1 (CB1) receptor, which is known to play a role in pain perception. Studies have shown that 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide can effectively reduce pain sensitivity in animal models.
特性
IUPAC Name |
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-8(12)5-10(15)11(16)14-9-3-2-4-13-6-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZVWTBRKLOMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)







![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)

![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)